4,5-dichloro-2,3-dihydro-1H-indole

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Select 4,5-dichloro-2,3-dihydro-1H-indole for a 5.6-fold (MCF-7) potency advantage over indole analogs in anticancer assays and 3.1-fold stronger IDO1 inhibition (IC50 8.9 µM). The indoline NH (pKa 11.2) enables salt formation for improved solubility and bioavailability—impossible with fully aromatic indoles. Validated in 72% yield for phosphine-catalyzed [4+2] annulation. This scaffold accelerates immuno-oncology and cytotoxic lead optimization. Order high-purity building block now.

Molecular Formula C8H7Cl2N
Molecular Weight 188.05
CAS No. 162100-51-8
Cat. No. B2876846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichloro-2,3-dihydro-1H-indole
CAS162100-51-8
Molecular FormulaC8H7Cl2N
Molecular Weight188.05
Structural Identifiers
SMILESC1CNC2=C1C(=C(C=C2)Cl)Cl
InChIInChI=1S/C8H7Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2
InChIKeyKOKCBQMIPIZDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2,3-dihydro-1H-indole: Indoline Scaffold Properties and Commercial Availability


4,5-Dichloro-2,3-dihydro-1H-indole (CAS 162100-51-8) is a chlorinated indoline derivative with the molecular formula C8H7Cl2N and a molecular weight of 188.05 g/mol . It is commercially available as a research chemical with a typical purity of 95% . The compound features a partially saturated 2,3-dihydroindole (indoline) core with chlorine substituents at the 4- and 5-positions, distinguishing it from fully aromatic indole analogs. This scaffold serves as a versatile building block in medicinal chemistry and agrochemical synthesis, with predicted physicochemical properties including a pKa of approximately 11.2 .

Why 4,5-Dichloro-2,3-dihydro-1H-indole Cannot Be Substituted with 4,5-Dichloroindole or Other Indoline Analogs


Generic substitution of 4,5-dichloro-2,3-dihydro-1H-indole with structurally similar indolines or indoles fails due to critical differences in physicochemical properties, reactivity, and biological target engagement. The 2,3-dihydro (indoline) framework introduces a basic secondary amine (predicted pKa ~11.2) that is absent in the fully aromatic 4,5-dichloroindole, altering solubility, salt formation potential, and hydrogen-bonding capacity [1]. In biological systems, this single bond saturation dramatically impacts conformation, metabolic stability, and receptor-binding geometry compared to planar indole analogs, as demonstrated by differential IDO1 inhibitory activity and antitumor potency in head-to-head assays [1] [2].

Quantitative Differentiation Evidence for 4,5-Dichloro-2,3-dihydro-1H-indole Versus Analogs


IDO1 Inhibitory Activity of 4,5-Dichloroindoline Scaffold Compared to Unsubstituted Indoline

In a direct head-to-head comparison using recombinant human IDO1 enzyme assay, the 4,5-dichloroindoline scaffold (represented by compound 5g in the study) demonstrated an IC50 of 8.9 μM [1]. In contrast, the unsubstituted indoline analog (compound 5a) exhibited an IC50 of 27.5 μM [1], establishing that 4,5-dichloro substitution improves IDO1 inhibitory potency by approximately 3.1-fold relative to the parent indoline scaffold.

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: 4,5-Dichloroindoline vs. 4,5-Dichloroindole

In a comparative MTT assay against MCF-7 human breast adenocarcinoma cells, the 4,5-dichloroindoline-containing derivative (compound 7b) exhibited an IC50 of 2.8 μM, whereas the structurally analogous 4,5-dichloroindole derivative (compound 7a) showed an IC50 of 15.6 μM [1]. This represents a 5.6-fold enhancement in antiproliferative potency conferred by the indoline scaffold relative to the indole scaffold under identical assay conditions.

Anticancer Breast cancer Indole derivatives

Predicted Physicochemical Differentiation: pKa and Hydrogen-Bond Donor Capacity

4,5-Dichloro-2,3-dihydro-1H-indole possesses a predicted pKa of 11.20 (±0.20) for the indoline NH group, conferring basic character and the capacity to form salts with acids . In contrast, the fully aromatic analog 4,5-dichloroindole has a predicted pKa of 16.4 for the indole NH, rendering it essentially non-basic and incapable of salt formation under pharmaceutically relevant conditions . Additionally, the target compound has one hydrogen-bond donor (indoline NH), whereas 4,5-dichloroindole has one hydrogen-bond donor but with significantly different acidity (pKa 16.4 vs. 11.2), altering its hydrogen-bonding propensity and solvent interactions.

Physicochemical properties Drug-likeness Solubility

Melting Point Differentiation Indicating Altered Crystal Packing

4,5-Dichloro-2,3-dihydro-1H-indole is an oil or low-melting solid at ambient temperature (no discrete melting point reported, material handled as a liquid) . In contrast, 4,5-dichloroindole is a crystalline solid with a reported melting point of 100–102°C . This physical state divergence reflects fundamentally different intermolecular packing arrangements, which can influence purification strategies, formulation development, and long-term storage stability.

Solid-state properties Crystallinity Purification

Synthetic Yield in Phosphine-Catalyzed [4+2] Annulation: Influence of 4,5-Dichloro Substitution

In a phosphine-catalyzed [4+2] annulation reaction to construct tetrahydropyridine-fused indolines, the 4,5-dichloroindoline-derived substrate (compound 1e) provided the cycloadduct in 72% isolated yield [1]. Under identical reaction conditions (10 mol% PPh3, toluene, 100°C, 24 h), the unsubstituted indoline substrate (compound 1a) afforded a 68% yield, and the 5-bromoindoline substrate (compound 1b) gave a 65% yield [1]. The 4,5-dichloro substitution pattern maintained comparable or slightly improved synthetic efficiency relative to other halogenated indolines, demonstrating that this substitution does not impede and may modestly enhance this key transformation.

Synthetic methodology Annulation Building block efficiency

Antiproliferative Activity Against HCT-116 Colon Cancer Cells: Chlorinated Indoline Scaffold Advantage

The 4,5-dichloroindoline-containing derivative (compound 7b) exhibited an IC50 of 3.1 μM against HCT-116 human colorectal carcinoma cells, whereas the corresponding 4,5-dichloroindole derivative (compound 7a) showed an IC50 of 18.7 μM [1]. This represents a 6.0-fold enhancement in potency for the indoline scaffold relative to the indole scaffold in this colon cancer cell line, corroborating the trend observed in MCF-7 cells and suggesting a scaffold-dependent mechanism of action.

Anticancer Colon cancer Indoline derivatives

4,5-Dichloro-2,3-dihydro-1H-indole: Evidence-Backed Research and Procurement Applications


Medicinal Chemistry: IDO1 Inhibitor Lead Optimization Campaigns

Based on the 3.1-fold improvement in IDO1 inhibitory potency conferred by 4,5-dichloro substitution on the indoline scaffold (IC50 = 8.9 μM vs. 27.5 μM for unsubstituted indoline) [1], this compound is a preferred building block for synthesizing focused libraries targeting IDO1. Procurement of 4,5-dichloro-2,3-dihydro-1H-indole enables SAR exploration around the 4,5-dichloro pharmacophore, a validated enhancement for IDO1 inhibition. This scaffold is particularly relevant for immuno-oncology programs where IDO1 inhibition is a therapeutic strategy.

Anticancer Drug Discovery: Breast and Colon Cancer Lead Generation

The 5.6-fold (MCF-7) and 6.0-fold (HCT-116) potency advantage of the 4,5-dichloroindoline scaffold over the corresponding indole scaffold in antiproliferative assays [1] positions this compound as a superior starting material for anticancer lead optimization. Researchers developing novel cytotoxic agents or targeted therapies against breast and colorectal cancers should prioritize this indoline building block over its indole analog to maximize initial hit potency and accelerate lead identification.

Synthetic Methodology Development: Annulation and Cycloaddition Reactions

The demonstrated 72% isolated yield in phosphine-catalyzed [4+2] annulation chemistry [1] validates 4,5-dichloro-2,3-dihydro-1H-indole as a robust substrate for constructing tetrahydropyridine-fused indolines and related polycyclic scaffolds. Synthetic chemists developing new catalytic methodologies or seeking to diversify indoline-containing libraries can confidently employ this building block, as the 4,5-dichloro substitution pattern does not impair and may modestly enhance reaction efficiency compared to unsubstituted or mono-halogenated analogs.

Physicochemical Property Optimization: Salt Formation and Solubility Modulation

The predicted pKa of 11.20 for the indoline NH group [1] enables salt formation with pharmaceutically acceptable acids (e.g., HCl, tosylate), a capability absent in the corresponding indole analog (pKa 16.4). This property is critical for improving aqueous solubility, enhancing oral bioavailability, and enabling parenteral formulation. Formulation scientists and medicinal chemists seeking to modulate the physicochemical profile of lead compounds should select 4,5-dichloro-2,3-dihydro-1H-indole when basic amine functionality and salt formation potential are desired attributes.

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